molecular formula C18H20ClN3O2 B5755577 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5755577
M. Wt: 345.8 g/mol
InChI Key: CJHOYKWCRXKTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research. TAK-659 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 can disrupt the survival and proliferation of B-cells, leading to the suppression of cancer cell growth and autoimmune responses. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed protein tyrosine kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. It can also suppress the activation and differentiation of B-cells and T-cells, leading to the reduction of immune responses. TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity, which allow for precise targeting of BTK and other kinases. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its potential off-target effects on other kinases and the need for further optimization of its dosing and administration.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Another direction is to optimize its pharmacokinetics and dosing to achieve maximum efficacy and minimize side effects. Further studies are also needed to understand its mechanism of action and potential off-target effects. Overall, TAK-659 shows great promise as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been investigated for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-14-12-15(5-6-16(14)19)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHOYKWCRXKTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

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